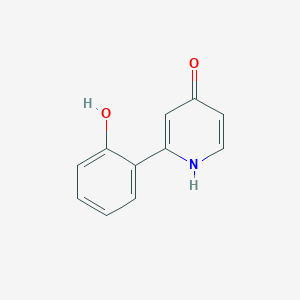
2-(2-Formylphenyl)-5-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Formylphenyl)-5-hydroxypyridine (2-FPHP) is an organic compound with a molecular formula of C9H8NO2. It is a white crystalline solid that is soluble in acetone and methanol. 2-FPHP is a metabolite of the drug phenazopyridine, which is used to treat urinary tract infections. It has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
Mecanismo De Acción
2-(2-Formylphenyl)-5-hydroxypyridine, 95% has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(2-Formylphenyl)-5-hydroxypyridine, 95% has been shown to have anti-cancer and anti-inflammatory effects in animal studies. It has also been shown to reduce the levels of certain inflammatory mediators, such as prostaglandins, in the body. In addition, it has been shown to modulate the activity of enzymes involved in the metabolism of drugs and toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Formylphenyl)-5-hydroxypyridine, 95% in laboratory experiments include its low cost, availability, and ease of synthesis. Its limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
For the research of 2-(2-Formylphenyl)-5-hydroxypyridine, 95% include further studies of its potential anti-cancer and anti-inflammatory effects. In addition, further studies of its potential to modulate the activity of enzymes involved in the metabolism of drugs and toxins are needed. Other potential future directions include the development of new methods of synthesis and the development of new uses for 2-(2-Formylphenyl)-5-hydroxypyridine, 95%.
Métodos De Síntesis
2-(2-Formylphenyl)-5-hydroxypyridine, 95% can be synthesized in a three-step process. First, an arylformyl chloride is reacted with an amine to form an arylamid. Second, the arylamid is reacted with hydroxypyridine to form the desired product, 2-(2-Formylphenyl)-5-hydroxypyridine, 95%. Finally, the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(2-Formylphenyl)-5-hydroxypyridine, 95% has been studied for its potential use in the treatment of various diseases. In particular, it has been studied for its potential anti-cancer and anti-inflammatory effects. In addition, it has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and toxins.
Propiedades
IUPAC Name |
2-(5-hydroxypyridin-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-3-1-2-4-11(9)12-6-5-10(15)7-13-12/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGIPGBXXAZEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692432 |
Source


|
| Record name | 2-(5-Hydroxypyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Hydroxypyridin-2-yl)benzaldehyde | |
CAS RN |
1261958-03-5 |
Source


|
| Record name | 2-(5-Hydroxypyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














